molecular formula C28H32F3N3O6 B8134958 Cbz-Lys(Tfa)-Pro-OBn

Cbz-Lys(Tfa)-Pro-OBn

Cat. No.: B8134958
M. Wt: 563.6 g/mol
InChI Key: BWJDOHAQVMSNMG-GOTSBHOMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cbz-Lys(Tfa)-Pro-OBn is a synthetic peptide derivative composed of three amino acids: lysine, proline, and a benzyloxycarbonyl (Cbz) protecting group. The compound is often used in peptide synthesis and modification due to its stability and reactivity. The trifluoroacetyl (Tfa) group provides additional protection to the lysine residue, while the benzyloxycarbonyl group protects the amino terminus, making it a versatile intermediate in peptide chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-Lys(Tfa)-Pro-OBn typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid, lysine, to a solid support resin. The lysine is protected with a benzyloxycarbonyl group to prevent unwanted reactions. The trifluoroacetyl group is then introduced to protect the side chain of lysine.

Next, proline is coupled to the lysine residue using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt)The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure consistency. The use of large-scale HPLC systems allows for efficient purification of the final product.

Chemical Reactions Analysis

Types of Reactions

Cbz-Lys(Tfa)-Pro-OBn undergoes various chemical reactions, including:

    Deprotection Reactions: Removal of the Cbz and Tfa protecting groups using hydrogenation or acid treatment.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

    Substitution Reactions: Introduction of different functional groups to the peptide chain.

Common Reagents and Conditions

    Hydrogenation: Palladium on carbon (Pd/C) catalyst is used for the removal of the Cbz group.

    Acid Treatment: Trifluoroacetic acid (TFA) is used to remove the Tfa group.

    Coupling Reagents: DIC and HOBt are commonly used for peptide bond formation.

Major Products Formed

The major products formed from these reactions include deprotected peptides, extended peptide chains, and modified peptides with various functional groups .

Scientific Research Applications

Cbz-Lys(Tfa)-Pro-OBn has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Cbz-Lys(Tfa)-Pro-OBn is primarily related to its role as a protected peptide intermediate. The protecting groups (Cbz and Tfa) prevent unwanted side reactions during peptide synthesis, allowing for the selective formation of peptide bonds. The removal of these protecting groups under specific conditions enables the peptide to participate in further reactions, leading to the formation of the desired peptide or protein product .

Comparison with Similar Compounds

Similar Compounds

    Cbz-Lys-Arg: Another protected peptide intermediate with similar applications in peptide synthesis.

    Fmoc-Lys(Tfa)-Pro-OBn: Uses a different protecting group (Fmoc) but serves a similar purpose in peptide synthesis.

    Boc-Lys(Tfa)-Pro-OBn: Uses a tert-butyloxycarbonyl (Boc) protecting group instead of Cbz.

Uniqueness

Cbz-Lys(Tfa)-Pro-OBn is unique due to the combination of Cbz and Tfa protecting groups, which provide stability and reactivity under specific conditions. This combination allows for selective deprotection and coupling reactions, making it a valuable intermediate in peptide synthesis .

Properties

IUPAC Name

benzyl (2S)-1-[(2S)-2-(phenylmethoxycarbonylamino)-6-[(2,2,2-trifluoroacetyl)amino]hexanoyl]pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32F3N3O6/c29-28(30,31)26(37)32-16-8-7-14-22(33-27(38)40-19-21-12-5-2-6-13-21)24(35)34-17-9-15-23(34)25(36)39-18-20-10-3-1-4-11-20/h1-6,10-13,22-23H,7-9,14-19H2,(H,32,37)(H,33,38)/t22-,23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJDOHAQVMSNMG-GOTSBHOMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCCNC(=O)C(F)(F)F)NC(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCCNC(=O)C(F)(F)F)NC(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32F3N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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